molecular formula C15H14ClNO2 B5746250 N-[2-(4-chlorophenoxy)ethyl]benzamide

N-[2-(4-chlorophenoxy)ethyl]benzamide

Cat. No. B5746250
M. Wt: 275.73 g/mol
InChI Key: SVYDQAKZTKWFIM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]benzamide, commonly known as BCE, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. BCE is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Melanoma Cytotoxicity

N-[2-(4-chlorophenoxy)ethyl]benzamide derivatives, specifically radioiodinated benzamides, have been investigated for their melanoma cytotoxicity. These derivatives are synthesized and tested for targeted drug delivery in melanoma therapy. They demonstrate higher toxicity against melanoma cells compared to standard cytostatics, suggesting potential in melanoma treatment (Wolf et al., 2004).

Anti-Tubercular Properties

Derivatives of N-[2-(4-chlorophenoxy)ethyl]benzamide have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These derivatives are synthesized using green chemistry methods and display significant potential in anti-tubercular drug discovery, demonstrating both safety and efficacy (Nimbalkar et al., 2018).

Antiallergic Potential

Certain N-[2-(4-chlorophenoxy)ethyl]benzamide compounds, like cloxacepride, have exhibited substantial oral antiallergic potential. These compounds have been studied for their effectiveness in animal models, suggesting a specific effect on reaginic antigen-antibody reactions (Metz et al., 1983).

Antimicrobial Activity

New derivatives based on the N-[2-(4-chlorophenoxy)ethyl]benzamide structure have been developed for antimicrobial activity. These compounds show promise in combating microbial cells, including bacteria and fungi, and might play a role in the development of new antimicrobial agents (Limban et al., 2020).

Neuroleptic Activity

N-[2-(4-chlorophenoxy)ethyl]benzamide derivatives have been studied for their neuroleptic activity. They show potential as neuroleptics, with certain compounds demonstrating significant inhibitory effects on behavior in animal models (Iwanami et al., 1981).

Antifungal Activity

Research has focused on the antifungal properties of N-[2-(4-chlorophenoxy)ethyl]benzamide derivatives, especially against Candida species and filamentous fungi. These compounds show potential as novel therapeutic alternatives for fungal infections (Limban et al., 2019).

Anticonvulsant Properties

Certain analogues of N-[2-(4-chlorophenoxy)ethyl]benzamide have been synthesized and evaluated for their anticonvulsant activities, showing promising results in various animal models (Lambert et al., 1995).

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-6-8-14(9-7-13)19-11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYDQAKZTKWFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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